molecular formula C9H12BrNO2 B13300319 2-(4-Amino-2-bromo-5-methylphenoxy)ethan-1-ol

2-(4-Amino-2-bromo-5-methylphenoxy)ethan-1-ol

Cat. No.: B13300319
M. Wt: 246.10 g/mol
InChI Key: LTYHWTBTOZONTN-UHFFFAOYSA-N
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Description

2-(4-Amino-2-bromo-5-methylphenoxy)ethan-1-ol is a chemical compound with the molecular formula C9H12BrNO2 and a molecular weight of 246.10 g/mol . This compound is characterized by the presence of an amino group, a bromine atom, and a methyl group attached to a phenoxyethanol backbone. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-2-bromo-5-methylphenoxy)ethan-1-ol typically involves the reaction of 4-amino-2-bromo-5-methylphenol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the phenoxyethanol structure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously extracted. This method ensures a consistent yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-2-bromo-5-methylphenoxy)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenoxyethanol derivatives .

Scientific Research Applications

2-(4-Amino-2-bromo-5-methylphenoxy)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Amino-2-bromo-5-methylphenoxy)ethan-1-ol involves its interaction with specific molecular targets. The amino group and bromine atom play crucial roles in its reactivity and binding affinity to target molecules. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(4-bromophenyl)ethan-1-ol: Similar in structure but lacks the methyl group.

    2-(4-Bromo-3-methylphenoxy)ethan-1-amine: Similar but contains an amine group instead of an alcohol group.

    2-{2-[(5-bromopyridin-2-yl)amino]ethoxy}ethan-1-ol: Contains a pyridine ring instead of a phenol ring.

Uniqueness

2-(4-Amino-2-bromo-5-methylphenoxy)ethan-1-ol is unique due to the presence of both an amino group and a bromine atom on the phenoxyethanol backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C9H12BrNO2

Molecular Weight

246.10 g/mol

IUPAC Name

2-(4-amino-2-bromo-5-methylphenoxy)ethanol

InChI

InChI=1S/C9H12BrNO2/c1-6-4-9(13-3-2-12)7(10)5-8(6)11/h4-5,12H,2-3,11H2,1H3

InChI Key

LTYHWTBTOZONTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N)Br)OCCO

Origin of Product

United States

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